Home > Products > Screening Compounds P82445 > 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide
4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide -

4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide

Catalog Number: EVT-4654653
CAS Number:
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinones represent a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a 4(3H)-quinazolinone ring. These compounds and their derivatives exhibit a diverse range of biological activities, making them valuable scaffolds in medicinal chemistry. [, , , , , , ]

N-[2-[4-oxo-3(4H)-quinazolinyl]propionyl]-guanidine (VMA-13-15)

  • Compound Description: VMA-13-15 is a novel biologically active compound exhibiting cardioprotective and neuroprotective activity. [] The compound has been the subject of research regarding its synthesis, impurity profiling, and potential therapeutic applications.

Quinazoline-4(3H)-one

  • Compound Description: Quinazoline-4(3H)-one is a simple heterocyclic compound and a potential synthetic precursor to more complex quinazoline derivatives, including VMA-13-15. [] It is also considered a potential technological impurity during the synthesis of VMA-13-15. []

2-({3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide (K284-6111)

  • Compound Description: K284-6111 is a small molecule inhibitor of chitinase-3-like-1 (CHI3L1). [, , ] It exhibits anti-inflammatory effects and potential therapeutic benefits in various disease models, including atopic dermatitis [] and Alzheimer's disease. []

10-Propargyl-5,8-dideazafolic acid derivatives

  • Compound Description: This series of compounds, including the lead compound 10-propargyl-5,8-dideazafolic acid (CB3717), acts as nonclassical thymidylate synthase (TS) inhibitors. [] These compounds demonstrate potent inhibition of TS and exhibit growth inhibitory effects in leukemia cell lines. []

2-Desamino Derivatives of 10-propargyl-5,8-dideazafolic acid

  • Compound Description: Similar to the parent 10-propargyl-5,8-dideazafolic acid derivatives, these compounds demonstrate significant, though diminished, thymidylate synthase (TS) inhibition. [] They represent a structurally modified series with altered pharmacological properties.
Overview

4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide is a complex organic compound with significant implications in medicinal chemistry. It is characterized by a quinazoline core structure, which is known for its diverse biological activities. The compound is classified under heterocyclic compounds, specifically those containing quinazoline derivatives, which are often explored for their pharmacological potential.

Source

This compound is cataloged with the CAS number 1190269-50-1 and has a molecular formula of C18_{18}H18_{18}N4_{4}O2_{2} and a molecular weight of 322.4 g/mol. The structural features of this compound make it a subject of interest in various scientific studies, particularly in drug discovery and development .

Classification

4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide falls under the category of quinazoline derivatives, which are known for their ability to interact with multiple biological targets, making them valuable in the development of therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
  2. Side Chain Attachment: The butanamide and pyridylmethyl groups are introduced through amide coupling reactions, often utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological evaluation.

Technical Details

The synthesis may require careful control of reaction conditions, including temperature and pH, to optimize yield and minimize side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide features a quinazoline ring system with a carbonyl group at position 4, contributing to its reactivity and biological activity. The butanamide moiety enhances its lipophilicity, potentially improving membrane permeability.

Data

Key structural data includes:

  • Molecular Formula: C18_{18}H18_{18}N4_{4}O2_{2}
  • Molecular Weight: 322.4 g/mol
  • Functional Groups: Amide, carbonyl, and pyridine.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Nucleophilic Substitution: The pyridine nitrogen can engage in nucleophilic attacks, facilitating further derivatization.

Technical Details

These reactions are significant for modifying the compound to enhance its biological activity or to explore structure-activity relationships.

Mechanism of Action

Process

The mechanism of action of 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide involves interaction with specific biological targets, likely through inhibition or modulation of enzyme activity. Quinazoline derivatives have been noted for their ability to inhibit kinases and other enzymes involved in cancer pathways.

Data

Research indicates that quinazoline compounds can exhibit anti-cancer properties by targeting pathways associated with cell proliferation and survival. Specific binding assays and cell line studies are essential for elucidating the precise mechanisms involved.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available for this compound, typical characteristics can include:

  • Melting Point: Generally assessed through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents are crucial for understanding its bioavailability.

Chemical Properties

The chemical properties include reactivity patterns typical of amides and quinazolines:

  • Stability: Generally stable under neutral conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis, reduction, and substitution reactions as previously mentioned.
Applications

Scientific Uses

The primary applications of 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide lie in medicinal chemistry:

  1. Drug Development: As a potential lead compound for developing anti-cancer drugs due to its structural features that allow interaction with key biological targets.
  2. Biological Research: Used in studies aimed at understanding cellular mechanisms related to cancer and other diseases.
Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Context of Quinazolinone-Based Drug Discovery

The quinazolinone scaffold has evolved from a chemical curiosity to a cornerstone of medicinal chemistry. The journey began in 1869 when Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid [4] [10]. This pioneering work laid the foundation for systematic exploration. By 1887, Weddige formalized the name "quinazoline," recognizing its structural distinction from related heterocycles like cinnoline and quinoxaline [4] [10]. A transformative milestone occurred in the mid-20th century with the isolation of 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, a naturally occurring quinazolinone alkaloid from Dichroa febrifuga (a traditional Chinese herb), which demonstrated potent antimalarial properties [4] [10]. This discovery ignited intense interest in the pharmacological potential of quinazolinones, leading to over 100 marketed drugs containing this core by the early 21st century. Today, SciFinder lists >300,000 quinazoline-substructure compounds, with ~40,000 exhibiting confirmed biological activity [10].

Table 1: Key Historical Milestones in Quinazolinone Drug Discovery

YearMilestoneSignificance
1869Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazolineFirst recorded quinazoline derivative
1887Weddige proposes the name "quinazoline"Formal structural classification established
1951Introduction of Methaqualone (sedative-hypnotic)First major quinazolinone-based marketed drug
1950sIsolation of antimalarial quinazolinone alkaloid from Dichroa febrifugaValidated natural product relevance in infectious disease therapy
2000sFDA approval of EGFR inhibitors (e.g., Gefitinib, Erlotinib)Demonstrated clinical impact in oncology via targeted tyrosine kinase inhibition

Structural Significance of 4-Oxo-3(4H)-Quinazolinyl Moieties in Bioactive Compounds

The 4-oxo-3(4H)-quinazolinyl moiety (molecular formula: C₈H₅N₂O) is a bicyclic heterocycle featuring a benzene ring fused to a pyrimidinone ring, with nitrogen atoms at positions 1 and 3 [2] [8]. Its pharmacological relevance stems from three critical properties:

  • Tautomerism: The 4-oxo group exhibits keto-enol tautomerism, enabling reversible conversion between 4-hydroxyquinazoline and 4-oxo-3,4-dihydroquinazoline forms. This dynamic equilibrium influences electronic distribution, dipole moments (~4.5 Debye), and hydrogen-bonding capacity [2] [8].
  • Hydrogen-Bonding Capacity: The lactam carbonyl (C=O) serves as a strong hydrogen-bond acceptor (log P ≈ 1.2), while N-H acts as a donor. This facilitates interactions with biological targets like kinases, DNA topoisomerases, and microbial enzymes [2] [4].
  • Planarity and Aromaticity: The fused ring system is predominantly planar, enabling π-stacking with aromatic residues in protein binding pockets. Electron density maps show delocalization across the pyrimidinone ring, enhancing binding stability [8].These features underpin the moiety’s versatility, contributing to its presence in diverse therapeutic agents, including antibacterial compounds targeting DNA gyrase, anticancer agents inhibiting receptor tyrosine kinases, and anti-inflammatory modulators of COX-2 [4] [10].

Table 2: Structural Components and Their Functional Roles in 4-[4-Oxo-3(4H)-Quinazolinyl]-N-(2-Pyridylmethyl)butanamide

Structural ComponentKey FeaturesBiological Implications
4-Oxo-3(4H)-quinazolinyl coreTautomeric equilibrium; Planar aromatic system; H-bond donor/acceptor sitesTarget engagement via π-stacking and H-bonding; Enhanced membrane permeability
Butanamide linker (─C(O)CH₂CH₂─)Flexible aliphatic chain (4 rotatable bonds); Moderate hydrophilicity (clogP ≈ 0.8)Spatial separation of pharmacophores; Conformational adaptability for target fitting
2-Pyridylmethyl groupAromatic nitrogen base (pKa ≈ 6.8); Hydrogen-bond acceptorEnhanced solubility via protonation; Metal coordination potential; Cation-π interactions

Rationale for Hybridization with Pyridylmethyl Butanamide Scaffolds

Hybridization of the 4-oxo-3(4H)-quinazolinyl moiety with a pyridylmethyl butanamide scaffold represents a strategic approach to multi-target pharmacology. The rationale encompasses three key aspects:

  • Synergistic Pharmacophore Integration: The 2-pyridylmethyl group (as in CAS# 1190269-50-1) introduces a secondary nitrogen capable of protonation at physiological pH, enhancing aqueous solubility compared to unsubstituted quinazolinones (experimental solubility >50 μg/mL vs. <10 μg/mL) [1] [7]. This group also enables cation-π interactions and metal coordination, potentially augmenting binding to metalloenzymes or nucleic acids [3] [7].
  • Optimized Linker Geometry: The butanamide spacer (─C(O)CH₂CH₂─) provides an optimal 4-atom chain length. Molecular modeling indicates this distance maximizes spatial complementarity between the quinazolinone core and pyridyl group when interacting with bifunctional targets like kinase allosteric sites or bacterial efflux pump inhibitors [7] [10]. Shorter linkers (e.g., acetamide) restrict conformational freedom, reducing potency, while longer chains (e.g., pentanamide) increase lipophilicity and metabolic vulnerability [7].
  • Dual-Targeting Potential: Computational docking studies (e.g., AutoDock Vina) predict simultaneous engagement with quinazolinone-binding domains (e.g., ATP pockets) and pyridine-interacting residues (e.g., polar surfaces). For instance, hybrid derivatives show predicted ΔG values ≤ -9.2 kcal/mol against EGFR kinase, superior to non-hybrid quinazolinones (ΔG ≥ -7.8 kcal/mol) [7]. This is corroborated by patents highlighting such hybrids as kinase inhibitors and antimicrobial agents [7].

Table 3: Hybridization-Driven Optimization Strategies for Quinazolinone Derivatives

Optimization ParameterStrategyImpact on Compound Properties
Linker Length AdjustmentButanamide (4-atom) vs. Acetamide (2-atom) or Pentanamide (5-atom)Maximizes target engagement while balancing logD (optimal range: 1.5–2.5) and metabolic stability
Pyridyl Isomer Selection2-Pyridyl (CAS# 1190269-50-1) vs. 4-Pyridyl (CAS# 1190257-74-9)Alters electronic distribution and H-bond geometry; 2-isomer enhances blood-brain barrier penetration
Heterocyclic VariationReplacement of pyridyl with imidazole or thiazoleModulates electron density and pKa; Influences target selectivity and off-target effects

The hybridization strategy thus leverages the complementary bioactivities of both motifs—quinazolinones for enzyme inhibition and pyridyl groups for solubility and auxiliary interactions—while the butanamide linker balances conformational flexibility and metabolic stability. This approach is validated by emerging patent literature (e.g., US9505749B2) emphasizing synergistic effects in kinase inhibition and antimicrobial activity [7] [10].

Properties

Product Name

4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H18N4O2/c23-17(20-12-14-6-3-4-10-19-14)9-5-11-22-13-21-16-8-2-1-7-15(16)18(22)24/h1-4,6-8,10,13H,5,9,11-12H2,(H,20,23)

InChI Key

DWBMBNUTYDFSLH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.